molecular formula C7H15ClN2O2 B13461644 Methyl 5-carbamimidoylpentanoate hydrochloride

Methyl 5-carbamimidoylpentanoate hydrochloride

Cat. No.: B13461644
M. Wt: 194.66 g/mol
InChI Key: YQPBKWOYENDLPQ-UHFFFAOYSA-N
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Description

Methyl 5-carbamimidoylpentanoate hydrochloride is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamimidoyl group attached to a pentanoate backbone, and is commonly used in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-carbamimidoylpentanoate hydrochloride typically involves the reaction of 5-carbamimidoylpentanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamimidoylpentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines are employed under basic conditions.

Major Products Formed

    Oxidation: 5-carbamimidoylpentanoic acid.

    Reduction: Methyl 5-aminopentanoate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 5-carbamimidoylpentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate in metabolic studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 5-carbamimidoylpentanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-aminopentanoate: Similar structure but with an amine group instead of a carbamimidoyl group.

    5-carbamimidoylpentanoic acid: The parent acid form of the compound.

    Methyl 5-carbamoylpentanoate: Contains a carbamoyl group instead of a carbamimidoyl group.

Uniqueness

Methyl 5-carbamimidoylpentanoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

methyl 6-amino-6-iminohexanoate;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H3,8,9);1H

InChI Key

YQPBKWOYENDLPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(=N)N.Cl

Origin of Product

United States

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